

(rac)-ONO-2050297: A Technical Guide for Inflammatory Disease Research

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Compound of Interest		
Compound Name:	(rac)-ONO-2050297	
Cat. No.:	B15571759	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-ONO-2050297 is a potent dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2). Cysteinyl leukotrienes (CysLTs) are powerful lipid mediators that play a crucial role in the pathophysiology of a wide range of inflammatory diseases, most notably asthma and other allergic disorders. By blocking the action of CysLTs at both of their major receptors, (rac)-ONO-2050297 presents a promising avenue for therapeutic intervention in inflammatory conditions. This technical guide provides an in-depth overview of (rac)-ONO-2050297, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Core Compound Data

Property	Value
Compound Name	(rac)-ONO-2050297
Chemical Name	(2S)-4-(3-carboxypropyl)-8-{[4-(4-phenylbutoxy)benzoyl]amino}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
CAS Number	1637756-67-2
Mechanism of Action	Dual CysLT1 and CysLT2 receptor antagonist



Quantitative Data: In Vitro Antagonist Activity

The potency of **(rac)-ONO-2050297** and its enantiomers has been determined through in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the CysLT receptor activity.

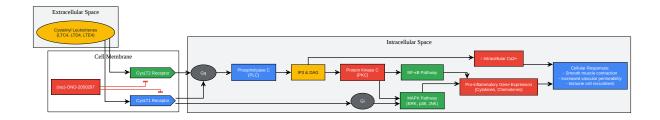
Compound	CysLT1 IC50 (μM)	CysLT2 IC50 (μM)
(rac)-ONO-2050297 (11a)	0.017	0.00087
(S)-enantiomer (19)	0.017	0.00087
(R)-enantiomer (18)	>10	0.019

Data sourced from Ima, M., et al. (2014). Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist. ACS Medicinal Chemistry Letters, 5(11), 1230–1234.

Signaling Pathways in Inflammatory Disease

Cysteinyl leukotrienes exert their pro-inflammatory effects by binding to CysLT1 and CysLT2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors on various immune and structural cells triggers a cascade of intracellular signaling events that lead to the cardinal signs of inflammation.





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Caption: CysLT Signaling Pathway and the inhibitory action of (rac)-ONO-2050297.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the primary literature for **(rac)-ONO-2050297**.

Protocol 1: CysLT1 and CysLT2 Receptor Binding Assays

Objective: To determine the binding affinity of **(rac)-ONO-2050297** to CysLT1 and CysLT2 receptors.

Materials:

- Membrane preparations from CHO cells stably expressing human CysLT1 or CysLT2 receptors.
- Radioligand: [3H]LTD4 for CysLT1 and [3H]LTC4 for CysLT2.



- (rac)-ONO-2050297 and its enantiomers.
- Assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 10 mM CaCl2, 0.1% BSA.
- Scintillation fluid.
- Glass fiber filters.

Procedure:

- Incubate the cell membrane preparations (20-50 µg of protein) with the radioligand (0.5-1 nM) and varying concentrations of the test compound in the assay buffer.
- The total reaction volume should be 200 μL.
- Incubate for 60 minutes at 25°C.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4 (for CysLT1) or LTC4 (for CysLT2).
- Calculate the IC50 values by non-linear regression analysis of the competition binding data.

Protocol 2: Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of **(rac)-ONO-2050297** by measuring its ability to inhibit CysLT-induced intracellular calcium mobilization.

Materials:

- CHO cells stably expressing human CysLT1 or CysLT2 receptors.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

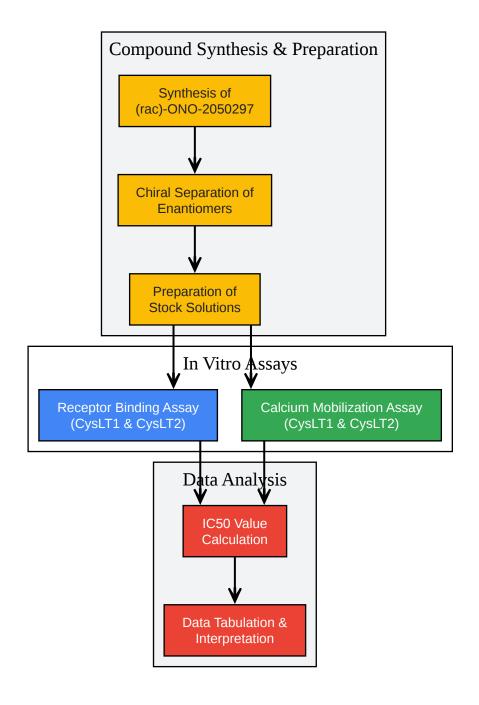


- LTD4 (for CysLT1) and LTC4 (for CysLT2) as agonists.
- (rac)-ONO-2050297 and its enantiomers.
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Procedure:

- Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
- Load the cells with the calcium-sensitive dye in HBSS for 60 minutes at 37°C.
- · Wash the cells twice with HBSS.
- Add varying concentrations of the test compound to the cells and incubate for 15 minutes at 37°C.
- Stimulate the cells with the respective agonist (LTD4 for CysLT1, LTC4 for CysLT2) at a concentration that elicits a submaximal response (e.g., EC80).
- Measure the change in fluorescence intensity immediately using a fluorescence plate reader.
- Calculate the inhibitory effect of the compound and determine the IC50 values.





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Caption: General experimental workflow for the in vitro characterization of (rac)-ONO-2050297.

Conclusion

(rac)-ONO-2050297 is a highly potent dual antagonist of CysLT1 and CysLT2 receptors. Its ability to block the signaling of cysteinyl leukotrienes, key mediators of inflammation, makes it a valuable tool for research into a variety of inflammatory diseases. The data and protocols







presented in this guide provide a solid foundation for scientists and researchers to explore the therapeutic potential of this compound and to further elucidate the role of the CysLT pathway in inflammation. The provided visualization of the signaling pathway offers a clear framework for understanding its mechanism of action. Further in vivo studies are warranted to fully characterize the efficacy and safety profile of **(rac)-ONO-2050297** in relevant disease models.

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